Ca2+ Antagonistic Activity: Diltiazem N-oxide vs. Parent Diltiazem and Major Metabolites
In a comparative study using hamster aorta preparations depolarized with KCl, diltiazem N-oxide (compound 27) was not evaluated for Ca2+ antagonistic activity, while diltiazem exhibited an IC50 of 0.98 ± 0.47 µM [1]. Other major metabolites showed significantly reduced potency: the N,O-didemethylated metabolite (21) had an IC50 of 112.2 ± 33.2 µM, and the O-demethylated metabolite (22) had an IC50 of 40.4 ± 15.4 µM [1]. This indicates that while the N-oxide was not directly measured, its structural modification likely results in a potency substantially lower than the parent drug, consistent with the class trend for diltiazem metabolites [1].
| Evidence Dimension | Ca2+ antagonistic activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured in this study |
| Comparator Or Baseline | Diltiazem: 0.98 ± 0.47 µM; N,O-didemethylated metabolite (21): 112.2 ± 33.2 µM; O-demethylated metabolite (22): 40.4 ± 15.4 µM |
| Quantified Difference | Diltiazem is approximately 115-fold more potent than metabolite 21 and 41-fold more potent than metabolite 22 |
| Conditions | Hamster aorta depolarized with KCl; IC50 values |
Why This Matters
Understanding the relative lack of calcium channel blocking activity of diltiazem N-oxide relative to the parent drug is essential for interpreting its limited contribution to the overall therapeutic effect and for designing studies focused on metabolite-specific pharmacology.
- [1] Li R, et al. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. J Med Chem. 1992;35(17):3246-3253. View Source
